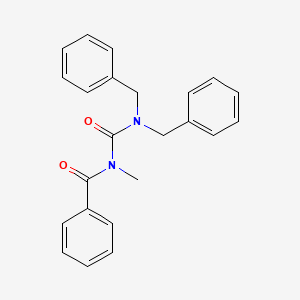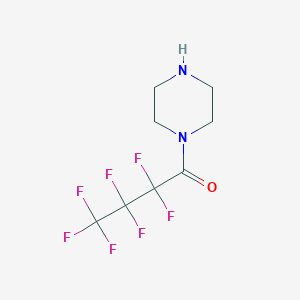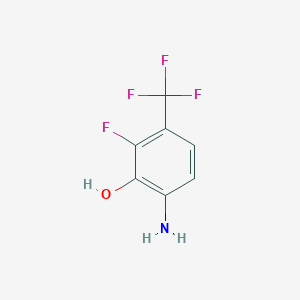
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione is a compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a naphthalene core with methoxy groups at positions 2 and 3, and a phenylmethanesulfinyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione typically involves the introduction of methoxy groups and a phenylmethanesulfinyl group onto a naphthoquinone core. One common method involves the use of methoxy-substituted naphthoquinones as starting materials. The phenylmethanesulfinyl group can be introduced via sulfoxidation reactions using appropriate sulfoxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, hydroquinone derivatives, and various substituted naphthoquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through redox cycling, which induces the formation of intracellular superoxide anions. These reactive oxygen species can lead to oxidative stress, triggering various cellular responses such as apoptosis or necrosis. The molecular targets and pathways involved include mitochondrial pathways and the activation of caspases, which are crucial for the execution of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2,3-Dimethoxynaphthalene-1,4-dione: A similar compound with methoxy groups but lacking the phenylmethanesulfinyl group.
5,8-Dihydroxy-1,4-naphthoquinone: Known for its tautomeric forms and diverse reaction products.
Uniqueness
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione is unique due to the presence of the phenylmethanesulfinyl group, which imparts distinct redox properties and biological activities. This makes it a valuable compound for studying oxidative stress and its effects on cellular processes .
Properties
CAS No. |
89227-26-9 |
|---|---|
Molecular Formula |
C19H16O5S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-benzylsulfinyl-2,3-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C19H16O5S/c1-23-18-16(20)13-9-6-10-14(15(13)17(21)19(18)24-2)25(22)11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |
InChI Key |
NNDMZIADSVOSSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2S(=O)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14141360.png)

![6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14141368.png)
![[2-(4-Chlorophenyl)diazenyl]phenylmethanone 2-phenylhydrazone](/img/structure/B14141371.png)

![(1S)-2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B14141380.png)




![N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14141415.png)
![N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide](/img/structure/B14141418.png)

